N-(2-chlorophenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4OS/c25-19-11-5-7-13-21(19)27-22(30)16-31-24-28-20-12-6-4-10-18(20)23(29-24)26-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,27,30)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGOFAFMURLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Sulfanyl vs. Non-Sulfanyl Analogues: Sulfanyl groups enhance hydrogen-bonding capacity but may reduce metabolic stability .
- Chlorophenyl Substitution : 2-Chlorophenyl improves lipophilicity and target binding compared to 4-chloro derivatives, as seen in crystallographic studies .
Q & A
Q. What are the critical steps for optimizing the synthesis of N-(2-chlorophenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide to ensure high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Introduction of the quinazoline core : Achieved via cyclization of substituted anthranilic acid derivatives under reflux conditions (e.g., in acetic acid or DMF) .
- Sulfanyl linkage formation : Reaction of a thiol-containing intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfide bond .
- Amine functionalization : Coupling the 4-aminoquinazoline moiety with 2-phenylethylamine via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) to isolate the pure product. Reaction monitoring via TLC and HPLC (C18 column, acetonitrile/water gradient) is essential .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions, including the 2-chlorophenyl group and sulfanyl-acetamide linkage. Key signals: δ ~7.3–7.5 ppm (aromatic protons), δ ~4.2 ppm (CH₂-S), δ ~165 ppm (amide carbonyl) .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~509.1 g/mol) .
- FT-IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O amide), ~1240 cm⁻¹ (C-S bond) .
Q. How can solubility challenges for this compound in aqueous media be addressed during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) to initially dissolve the compound, followed by dilution in buffer (e.g., PBS, pH 7.4).
- Surfactants : Add Tween-80 (0.1% w/v) to enhance dispersion .
- Sonication : Brief sonication (10–15 min) to ensure homogeneity before biological testing .
Advanced Research Questions
Q. What strategies are recommended for resolving crystal structure discrepancies using X-ray diffraction and SHELXL refinement?
- Methodological Answer :
- Data Collection : Use a single crystal (size ~0.2 × 0.2 × 0.1 mm³) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Ensure completeness >95% .
- SHELXL Refinement :
- Initial model building with SHELXS .
- Anisotropic refinement of non-hydrogen atoms.
- Address twinning or disorder using TWIN/BASF commands .
- Validate with R-factor convergence (<0.05) and CCDC deposition (e.g., CCDC 1234567) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-phenylethylamino group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace 2-phenylethylamine with bulkier (e.g., benzyl) or polar (e.g., ethylenediamine) groups .
- Biological Assays :
- Enzyme inhibition : Test against tyrosine kinases (IC₅₀ determination via ELISA) .
- Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ comparison) .
- Computational Modeling : Docking (AutoDock Vina) to assess binding affinity changes in kinase active sites .
Q. What experimental approaches can reconcile contradictory data on this compound’s antimicrobial efficacy across studies?
- Methodological Answer :
- Standardized Assays : Follow CLSI guidelines for MIC determination against S. aureus and E. coli, controlling inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 h) .
- Purity Verification : Re-test batches with ≥95% purity (HPLC) to exclude impurity-driven artifacts .
- Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green) to differentiate bactericidal vs. bacteriostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
